Bimiralisib - 1225037-39-7

Bimiralisib

Catalog Number: EVT-253548
CAS Number: 1225037-39-7
Molecular Formula: C₁₇H₂₀F₃N₇O₂
Molecular Weight: 411.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bimiralisib, also known as PQR309, is a potent, brain-penetrant, orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. [] Classified as a dual PI3K/mTOR inhibitor, Bimiralisib exhibits balanced activity against both PI3K and mTOR, signifying its ability to target both pathways with comparable efficacy. [] It is currently under investigation for its potential in oncology, particularly in treating advanced solid tumors and refractory lymphoma. []

Molecular Structure Analysis

While a detailed molecular structure breakdown is not explicitly provided, Bimiralisib is described as a 4,6-dimorpholino-1,3,5-triazine-based pan-class I PI3K inhibitor. [] This structural information suggests the presence of a central triazine ring with dimorpholino substituents at positions 4 and 6, a common motif in PI3K inhibitors.

Mechanism of Action

Oncology:

  • Lymphoma: Bimiralisib exhibits promising anti-tumor activity in various lymphoma models, including diffuse large B-cell lymphoma (DLBCL) and T-cell lymphoma. [, , ] It shows efficacy both as a single agent and in combination therapies with other anti-cancer drugs like venetoclax, panobinostat, and ibrutinib. []

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Bimiralisib demonstrates efficacy in preclinical models of HNSCC, particularly those harboring NOTCH1 loss-of-function mutations. [, , , , ] It induces apoptosis in these cells and shows synergistic activity when combined with other targeted therapies, such as PLK1 inhibitors. [, , ]

  • Acute Myeloid Leukemia (AML): Bimiralisib enhances the cytotoxic effects of venetoclax in AML cells, specifically in those with IDH2 and FLT3 mutations. [] This synergistic effect makes the combination a potential therapeutic strategy for this subset of AML patients.

  • Chordoma: Preclinical studies indicate Bimiralisib effectively inhibits the growth of chordoma cell lines and patient-derived xenograft (PDX) models. [] Notably, it exhibits synergistic anti-tumor activity in combination with the CDK4/6 inhibitor palbociclib, suggesting potential for combination therapy in chordoma. []

  • Endometrial Cancer: Bimiralisib demonstrates promising anti-cancer effects in endometrial cancer cell lines. [] It inhibits cell viability, induces G1 cell cycle arrest, and disrupts the PI3K/Akt/mTOR/c-Myc/mtp53 positive feedback loop. []

Applications
  • Canine Diffuse Large B-Cell Lymphoma (cDLBCL): Bimiralisib shows significant anti-tumor activity in a canine DLBCL cell line (CLBL-1). [] This finding highlights the potential of using canine models for studying PI3K/mTOR inhibitors in lymphoma.

Properties

CAS Number

1225037-39-7

Product Name

Bimiralisib

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C₁₇H₂₀F₃N₇O₂

Molecular Weight

411.39

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.